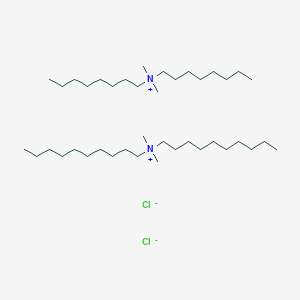
5-Bromo-4-hydroxyquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-hydroxyquinolin-2(1H)-one: is a chemical compound that belongs to the quinoline family It is characterized by a bromine atom at the 5th position, a hydroxyl group at the 4th position, and a keto group at the 2nd position of the quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-hydroxyquinolin-2(1H)-one typically involves the bromination of 4-hydroxyquinolin-2(1H)-one. One common method is as follows:
Starting Material: 4-hydroxyquinolin-2(1H)-one.
Bromination: The starting material is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-hydroxyquinolin-2(1H)-one: undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Oxidation: Oxidizing agents (e.g., KMnO4) in an acidic or basic medium.
Reduction: Reducing agents (e.g., NaBH4) in an appropriate solvent (e.g., methanol).
Major Products Formed
Substitution: Formation of substituted quinolin-2(1H)-one derivatives.
Oxidation: Formation of 5-Bromo-4-quinolinone.
Reduction: Formation of this compound derivatives with reduced keto groups.
Aplicaciones Científicas De Investigación
5-Bromo-4-hydroxyquinolin-2(1H)-one: has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Material Science: It is utilized in the development of organic semiconductors and light-emitting materials.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-hydroxyquinolin-2(1H)-one depends on its specific application:
Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity.
Anticancer Activity: It could interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest.
Enzyme Inhibition: It may act as a competitive inhibitor, binding to the active site of enzymes and preventing substrate binding.
Comparación Con Compuestos Similares
5-Bromo-4-hydroxyquinolin-2(1H)-one: can be compared with other similar compounds:
4-Hydroxyquinolin-2(1H)-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Chloro-4-hydroxyquinolin-2(1H)-one: Contains a chlorine atom instead of bromine, potentially altering its chemical properties and applications.
5-Iodo-4-hydroxyquinolin-2(1H)-one: Contains an iodine atom, which may enhance its reactivity in certain substitution reactions.
Conclusion
This compound: is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool in medicinal chemistry, biological research, and material science.
Propiedades
Fórmula molecular |
C9H6BrNO2 |
|---|---|
Peso molecular |
240.05 g/mol |
Nombre IUPAC |
5-bromo-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H6BrNO2/c10-5-2-1-3-6-9(5)7(12)4-8(13)11-6/h1-4H,(H2,11,12,13) |
Clave InChI |
REXVDTOMTUKKSY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Br)C(=CC(=O)N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B15332272.png)


![(S)-1-[(2S,4R)-1-Boc-4-methoxy-2-pyrrolidinyl]ethanol](/img/structure/B15332288.png)



![2,5-Ditosyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B15332306.png)




